C27H30ClNO10
Daunorubicin hydrochloride
CAS No.: 23541-50-6
VCID: VC0193335
Molecular Formula: C27H29NO10.HCl
C27H30ClNO10
Molecular Weight: 564.0 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description | Daunorubicin, also known as daunomycin, is a chemotherapy medication used to treat cancer, particularly acute myeloid leukemia (AML), acute lymphoblastic leukemia (ALL), chronic myelogenous leukemia (CML), and Kaposi's sarcoma . It functions by slowing or stopping the growth of cancer cells in the body and is often administered with other chemotherapy drugs . Daunorubicin is an anthracycline aminoglycoside that induces remission of nonlymphocytic leukemia and acute lymphocytic leukemia . It was approved for medical use in the United States in 1979 and is on the World Health Organization's List of Essential Medicines . Daunorubicin hydrochloride is extensively studied in biochemical and molecular biology research for its ability to intercalate with DNA, disrupting nucleic acid function . This intercalation is valuable for studying the effects of such disruptions on DNA replication and RNA synthesis . Researchers use it to understand DNA-protein interactions and the mechanisms of DNA damage and repair, and its fluorescence properties make it useful as a probe for visualizing cellular components . Daunorubicin also serves as a starting material for the semi-synthetic manufacturing of other drugs like doxorubicin, epirubicin, and idarubicin . Like other anthracyclines, Daunorubicin exhibits cardiotoxicity in proportion with the cumulative dose received over time . Common side effects include hair loss, vomiting, bone marrow suppression, and mouth inflammation . Severe side effects include heart disease and tissue death at the injection site, and it may harm the fetus if used during pregnancy . |
---|---|
CAS No. | 23541-50-6 |
Product Name | Daunorubicin hydrochloride |
Molecular Formula | C27H29NO10.HCl C27H30ClNO10 |
Molecular Weight | 564.0 g/mol |
IUPAC Name | (9S)-9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |
Standard InChI | InChI=1S/C27H29NO10.ClH/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33;/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3;1H/t10?,14?,16?,17?,22?,27-;/m0./s1 |
Standard InChIKey | GUGHGUXZJWAIAS-KNRITFDJSA-N |
SMILES | CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.Cl |
Canonical SMILES | CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.Cl |
Appearance | Red to Dark Red Solid |
Purity | > 95% |
Synonyms | (8S,10S)-8-Acetyl-10-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione Hydrochloride; (8S-cis)-Daunomycin Hydrochloride; 13-Dihydrocarminomycin; Cerubidine; Daunoblastin; Daunomycin |
PubChem Compound | 129317882 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume